molecular formula C19H23ClN2O3 B2688109 ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 863006-17-1

ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2688109
CAS No.: 863006-17-1
M. Wt: 362.85
InChI Key: VNRIWFNRLPTOFL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its complex molecular structure, which includes a pyrrole ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3/c1-5-22-13(4)16(12(3)17(22)19(24)25-6-2)18(23)21-11-14-9-7-8-10-15(14)20/h7-10H,5-6,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRIWFNRLPTOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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